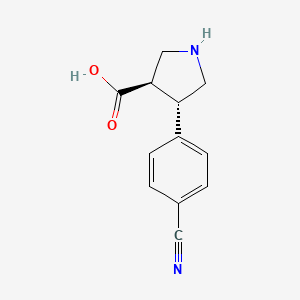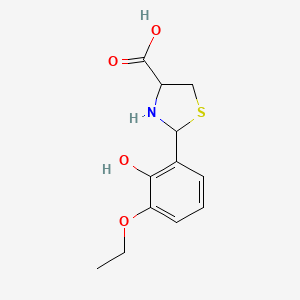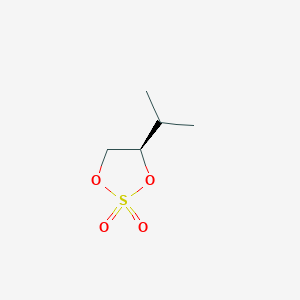
Asn-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Asn-Thr-OH” refers to a dipeptide consisting of asparagine (Asn) and threonine (Thr) with a hydroxyl group (-OH) at the C-terminus. Dipeptides like this compound are important in various biological processes and are often used in peptide synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves the following steps:
Fmoc Protection: The amino group of asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling: The protected asparagine is coupled to the threonine residue using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for further reactions.
Cleavage: The dipeptide is cleaved from the solid support using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反応の分析
Types of Reactions
Asn-Thr-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or PCC (pyridinium chlorochromate) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Asn-Thr-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Used in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
作用機序
The mechanism of action of Asn-Thr-OH involves its interaction with various molecular targets and pathways. In biological systems, it can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can influence protein folding, stability, and function. The hydroxyl group of threonine can also participate in phosphorylation, a key regulatory mechanism in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Asp-Thr-OH: A dipeptide consisting of aspartic acid and threonine.
Asn-Ser-OH: A dipeptide consisting of asparagine and serine.
Gln-Thr-OH: A dipeptide consisting of glutamine and threonine.
Uniqueness
Asn-Thr-OH is unique due to the presence of both an amide group (from asparagine) and a hydroxyl group (from threonine). This combination allows for diverse chemical reactivity and biological interactions. The hydroxyl group of threonine can undergo phosphorylation, making this compound particularly relevant in studies of protein phosphorylation and signaling pathways.
特性
分子式 |
C8H15N3O5 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H15N3O5/c1-3(12)6(8(15)16)11-7(14)4(9)2-5(10)13/h3-4,6,12H,2,9H2,1H3,(H2,10,13)(H,11,14)(H,15,16)/t3-,4+,6+/m1/s1 |
InChIキー |
VBKIFHUVGLOJKT-IWGUZYHVSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
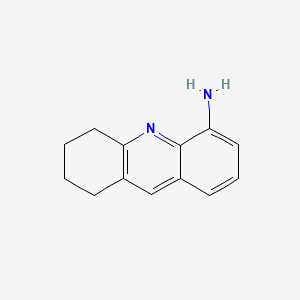
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
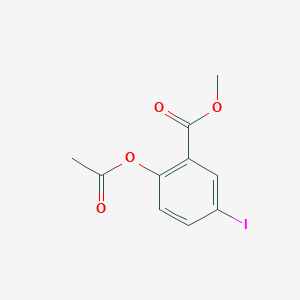
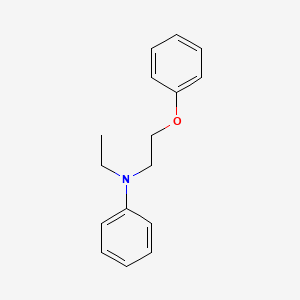
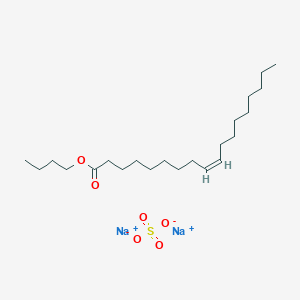
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)

